molecular formula C10H9FO2 B15322104 rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid

Cat. No.: B15322104
M. Wt: 180.17 g/mol
InChI Key: PCGMTOGPUHMVAH-CIUDSAMLSA-N
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Description

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a fluoro group and a phenyl group, making it a valuable molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoro and phenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The cyclopropane ring provides conformational rigidity, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:

Uniqueness

The presence of the fluoro group in rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and bromo analogs. These properties can influence the compound’s reactivity and interactions with biological targets, highlighting its potential for specialized applications.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-9-7(8(9)10(12)13)6-4-2-1-3-5-6/h1-5,7-9H,(H,12,13)/t7-,8-,9-/m0/s1

InChI Key

PCGMTOGPUHMVAH-CIUDSAMLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]2F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C2F)C(=O)O

Origin of Product

United States

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